![molecular formula C14H12N4OS B2485623 6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1179983-17-5](/img/structure/B2485623.png)

6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

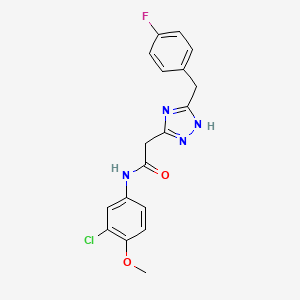

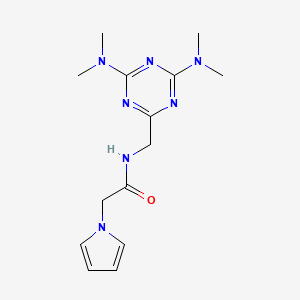

Synthesis Analysis The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the cinnamylthio variant, often involves catalytic methods using heteropolyacids, such as H14[NaP5W29MoO110] and H3PMo12O40, to yield high product yields. Another approach involves a tandem aza-Wittig and annulation reactions for regioselective synthesis. Microwave-assisted strategies have also been developed for rapid synthesis, indicating versatile methodologies for producing these compounds with high efficiency and selectivity (Heravi et al., 2007).

Molecular Structure Analysis The molecular structure of these derivatives is confirmed through spectroscopy data, including IR, 1H NMR, and MS, alongside elemental analysis or X-ray diffraction crystallography. This comprehensive characterization ensures the accurate identification of the synthesized compounds and aids in understanding their chemical behaviors and interactions (Wang et al., 2008).

Scientific Research Applications

Synthesis and Structural Elucidation

Pyrazolo[3,4-d]pyrimidines exhibit significant adenosine receptor affinity, with certain derivatives showing antagonist activity greater than theophylline at the A1 adenosine receptor. The synthesis of these compounds involves complex reactions, such as aza-Wittig and annulation reactions, highlighting their structural diversity and potential for various biological activities (Quinn et al., 1991).

Antifungal and Antimicrobial Activities

Novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have demonstrated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. These compounds exhibit better antifungal activities when specific substituents are present, indicating their potential as antifungal agents (Wang et al., 2008).

Anticancer and Anti-inflammatory Applications

A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, displaying cytotoxic activities against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Herbicidal Activity

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one, containing aryloxyphenoxypropionate moieties, have shown potential herbicidal activity against rape and barnyard grass. The synthesis of these compounds via tandem aza-Wittig and annulation reactions highlights their potential as herbicides (Liu et al., 2007).

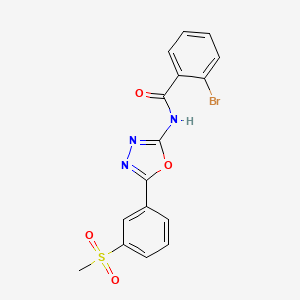

Antimicrobial Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial activities, with some compounds showing moderate to strong activity against pathogenic bacteria. This research underscores the importance of structural modifications in enhancing antimicrobial properties (Eweas et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such asacetyl-CoA carboxylase , which plays a crucial role in fatty acid metabolism and regulation of cell growth.

Mode of Action

It’s likely that it interacts with its targets through a process ofmolecular docking , where the compound binds to the active site of the target enzyme . This binding can inhibit the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with acetyl-coa carboxylase, it may impactfatty acid biosynthesis and other related metabolic pathways .

Result of Action

Similar compounds have shown significantantimicrobial activity against various bacteria and fungi . This suggests that 6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may also have potential antimicrobial effects.

properties

IUPAC Name |

6-[(E)-3-phenylprop-2-enyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-13-11-9-15-18-12(11)16-14(17-13)20-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H2,15,16,17,18,19)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHTHZDSZPPCI-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)